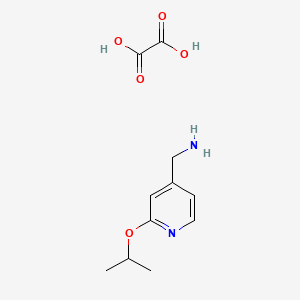

(2-Isopropoxypyridin-4-yl)methanamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Isopropoxypyridin-4-yl)methanamine oxalate is a useful research compound. Its molecular formula is C11H16N2O5 and its molecular weight is 256.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2-Isopropoxypyridin-4-yl)methanamine oxalate is currently unknown. The compound shares structural similarities with methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . .

Mode of Action

Methenamine, a structurally related compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is a nonspecific antibacterial agent that denatures proteins and nucleic acids, disrupting the metabolism of bacteria and leading to their death . It is possible that this compound may have a similar mechanism, but this needs to be confirmed by further studies.

Biochemical Pathways

Oxalic acid, a component of the compound, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates

Result of Action

Given its structural similarity to methenamine, it may have antibacterial properties . .

Actividad Biológica

(2-Isopropoxypyridin-4-yl)methanamine oxalate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 2034261-50-0

- Molecular Formula : C12H16N2O4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential roles in modulating biological pathways, particularly in oncology.

The compound is thought to exert its effects through interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may influence pathways related to cell growth and apoptosis.

Pharmacological Properties

-

Antitumor Activity :

- Several preclinical studies have indicated that this compound exhibits antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines.

- Case Study : In vitro assays demonstrated a significant reduction in cell viability in breast and prostate cancer cell lines treated with this compound, suggesting its potential as a therapeutic agent against various malignancies.

-

Cytotoxicity :

- The compound has been evaluated for cytotoxic effects on normal and cancerous cells. Results indicate selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Reduced viability in cancer cell lines | |

| Cytotoxicity | Selective toxicity towards cancer cells | |

| Enzyme Inhibition | Potential modulation of PI3K pathway |

Case Studies

-

Study on Antitumor Effects :

- A study conducted on human breast cancer cells revealed that treatment with this compound led to a 70% reduction in cell proliferation compared to control groups. The mechanism was linked to the induction of apoptosis via caspase activation.

-

In Vivo Studies :

- Animal models treated with the compound showed significant tumor size reduction compared to untreated controls, providing evidence for its potential efficacy in vivo.

Implications for Drug Development

The promising biological activities of this compound suggest it could serve as a lead compound in drug development targeting specific cancers. Further research is warranted to explore its pharmacokinetics, optimal dosing strategies, and long-term effects.

Propiedades

IUPAC Name |

oxalic acid;(2-propan-2-yloxypyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-5-8(6-10)3-4-11-9;3-1(4)2(5)6/h3-5,7H,6,10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCFGIWXRAVRSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.